molecular formula C19H24N4O4S B2729280 8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 328071-80-3

8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2729280
CAS No.: 328071-80-3
M. Wt: 404.49
InChI Key: IEUBDPMWZPSXQJ-UHFFFAOYSA-N
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Description

8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with a complex structure, combining various functional groups such as butylthio, hydroxy, phenoxypropyl, and methyl groups. This compound falls under the category of purine derivatives, which are widely studied for their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes

The synthesis of 8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. Here is a simplified pathway:

  • Starting Material: : 3-methylxanthine is commonly used as the starting material.

  • Butylthio Group Introduction: : Thiolation of the purine ring at the 8-position is achieved through a nucleophilic substitution reaction with butylthiol under basic conditions.

  • Phenoxypropylation: : Introduction of the 2-hydroxy-3-phenoxypropyl group at the 7-position is carried out through an alkylation reaction using appropriate alkyl halides.

  • Hydroxy Group Introduction: : Oxidation reactions are used to introduce the hydroxy group, utilizing reagents such as hydrogen peroxide or hydroxylamine.

  • Purification: : The final compound is purified using chromatography techniques, like flash chromatography or preparative HPLC.

Industrial Production Methods

In an industrial setting, the production of this compound involves:

  • Larger scale reactions using optimized conditions for high yield and purity.

  • Utilization of continuous flow reactors to improve reaction efficiency.

  • Advanced purification techniques, such as crystallization, for bulk compound isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group present in the compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

  • Reduction: : The phenoxypropyl group can be reduced to yield hydroxyl derivatives.

  • Substitution: : The butylthio group can be substituted by other nucleophiles, creating diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or oxone can be used under mild conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

  • Substitution: : Strong nucleophiles like thiols, amines, or alcohols are employed in substitution reactions.

Major Products

  • Oxidation typically yields carbonyl-containing derivatives.

  • Reduction results in the formation of hydroxyl-substituted compounds.

  • Substitution reactions produce a wide variety of functionalized purine derivatives, depending on the nucleophile used.

Scientific Research Applications

8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has numerous research applications:

Chemistry

  • Used as a model compound for studying reaction mechanisms and kinetics involving purine derivatives.

  • Helpful in the development of new synthetic methodologies and reaction conditions.

Biology and Medicine

  • Investigated for its potential as an enzyme inhibitor, particularly targeting purine metabolism enzymes.

  • Explored for its antiviral, anticancer, and anti-inflammatory activities.

Industry

  • Utilized in the pharmaceutical industry for the development of new drugs and diagnostic tools.

  • Employed in the synthesis of biologically active molecules and fine chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. The mechanism of action typically involves:

  • Enzyme Inhibition: : Binding to the active sites of enzymes involved in purine metabolism, preventing their normal function.

  • Signal Modulation: : Interacting with cellular receptors and modulating signaling pathways, leading to changes in cellular activities.

  • Cytotoxic Effects: : Inducing cell death in cancer cells through apoptosis or necrosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-thioguanine: : A purine analog with anticancer properties, primarily used in the treatment of acute lymphoblastic leukemia.

  • Mercaptopurine: : Another purine analog, effective in treating leukemia by inhibiting purine nucleotide synthesis.

  • Allopurinol: : Used to treat gout and hyperuricemia by inhibiting xanthine oxidase.

Uniqueness of 8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

  • Structural Diversity: : Incorporates a unique combination of functional groups, offering diverse chemical reactivity.

  • : Exhibits a wide range of biological activities, making it a versatile compound for research and drug development.

  • Synthetic Versatility: : Can be easily modified through various chemical reactions, providing a platform for creating new derivatives with enhanced properties.

Properties

IUPAC Name

8-butylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-3-4-10-28-19-20-16-15(17(25)21-18(26)22(16)2)23(19)11-13(24)12-27-14-8-6-5-7-9-14/h5-9,13,24H,3-4,10-12H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUBDPMWZPSXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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